molecular formula C11H6ClN3O2S B034949 Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- CAS No. 106671-89-0

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-

Cat. No. B034949
M. Wt: 279.7 g/mol
InChI Key: VRDXZMZDTCQVBV-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives are prominent heterocyclic molecules that have been studied for their potential biological activities . They are known for their antimicrobial, antifungal, and anticancer properties . The structure–activity relationship revealed that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity .


Synthesis Analysis

The synthesis of Imidazo[2,1-b]thiazole derivatives involves a one-pot three-component synthesis using an ionic liquid, namely 1-butyl-3-methylimidazolium bromide . The starting compounds were 4-formyl-3-phenylsydnones, which were prepared by formylation of 3-arylsydnone . These were condensed with thiosemicarbazide to obtain the corresponding thiosemicarbazones, which were subsequently converted into 3-aryl-4-[5′-amino-[1,3,4]-thiadiazol-2’-yl]-sydnones .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by the IR, 1H NMR, and mass spectroscopy techniques and elemental analysis . The structure–activity relationship revealed that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include formylation, condensation with thiosemicarbazide, and conversion into 3-aryl-4-[5′-amino-[1,3,4]-thiadiazol-2’-yl]-sydnones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by IR, 1H NMR, and mass spectroscopy techniques . The yield of one of the compounds was 77% (White), with a melting point of 216 °C .

properties

IUPAC Name

6-(4-chlorophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXZMZDTCQVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147719
Record name Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-

CAS RN

106671-89-0
Record name 6-(4-Chlorophenyl)-5-nitroimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106671890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-CHLOROPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ71XO4SC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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